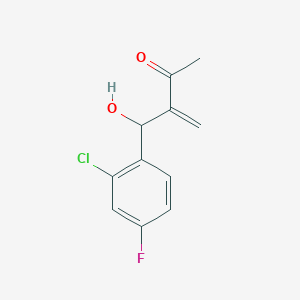
2-Pyrrolidinone, 1-(4-hydroxy-5-hexenyl)-5-(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinone, 1-(4-hydroxy-5-hexenyl)-5-(phenylthio)- is a complex organic compound that belongs to the class of pyrrolidinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-(4-hydroxy-5-hexenyl)-5-(phenylthio)- typically involves multi-step organic reactions. The starting materials might include pyrrolidinone derivatives, hexenyl alcohols, and phenylthiol compounds. Common synthetic routes could involve:
Nucleophilic substitution: Reacting a pyrrolidinone derivative with a hexenyl halide in the presence of a base.
Thioether formation: Introducing the phenylthio group through a reaction with a thiol reagent under mild conditions.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Choosing appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyrrolidinone, 1-(4-hydroxy-5-hexenyl)-5-(phenylthio)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond in the hexenyl chain can be reduced to form a saturated alkyl chain.
Substitution: The phenylthio group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated alkyl chain.
Substitution: Formation of new functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Pyrrolidinone, 1-(4-hydroxy-5-hexenyl)-5-(phenylthio)- involves its interaction with specific molecular targets and pathways. This might include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor interaction: Modulating the activity of cellular receptors.
Pathway modulation: Affecting biochemical pathways involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyrrolidinone derivatives: Compounds with similar pyrrolidinone structures but different substituents.
Thioether compounds: Compounds containing sulfur atoms bonded to carbon atoms.
Hydroxyalkyl derivatives: Compounds with hydroxyl groups attached to alkyl chains.
Uniqueness
2-Pyrrolidinone, 1-(4-hydroxy-5-hexenyl)-5-(phenylthio)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
849208-81-7 |
|---|---|
Molekularformel |
C16H21NO2S |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
1-(4-hydroxyhex-5-enyl)-5-phenylsulfanylpyrrolidin-2-one |
InChI |
InChI=1S/C16H21NO2S/c1-2-13(18)7-6-12-17-15(19)10-11-16(17)20-14-8-4-3-5-9-14/h2-5,8-9,13,16,18H,1,6-7,10-12H2 |
InChI-Schlüssel |
CBAGNJOOXJVLIR-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(CCCN1C(CCC1=O)SC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14202674.png)
![Methanone, (4-methylphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B14202681.png)
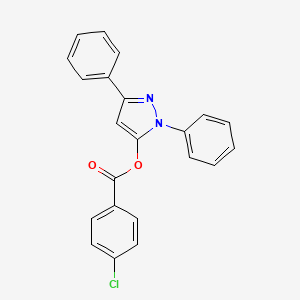
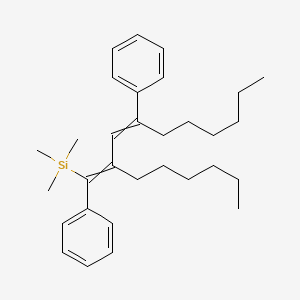
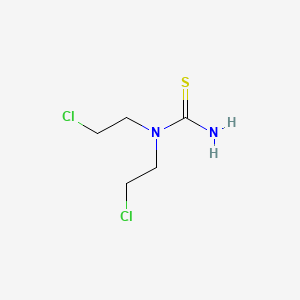
![Benzenemethanamine, N-[1-methyl-2-(phenylseleno)ethylidene]-](/img/structure/B14202710.png)

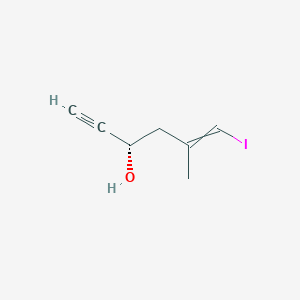
![4-[(Hexadecylamino)methyl]-2-methoxyphenol](/img/structure/B14202749.png)
![1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one](/img/structure/B14202756.png)

